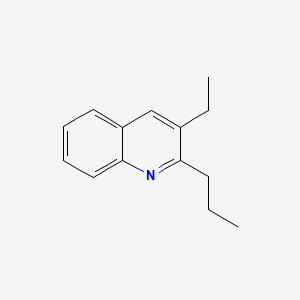

3-Ethyl-2-propylquinoline

Description

Significance of the Quinoline (B57606) Core in Advanced Organic Synthesis

The quinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the field of organic chemistry. mdpi.com Quinoline and its derivatives are not only prevalent in various natural products, particularly alkaloids, but also serve as crucial building blocks in the synthesis of a wide array of functional molecules. mdpi.combloomtechz.com First isolated from coal tar in 1834, the quinoline nucleus can be readily modified, making it a versatile scaffold for developing compounds with specific properties. mdpi.com

In medicinal chemistry, the quinoline core is considered a "privileged structure" due to its presence in numerous pharmacologically active agents. bloomtechz.comresearchgate.net The structural framework of quinoline is a key component in drugs with a broad spectrum of activities. mdpi.comresearchgate.netbenthamdirect.com The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the electronic and steric properties of the molecule, which is crucial for optimizing interactions with biological targets. researchgate.netbenthamdirect.com

Beyond pharmaceuticals, quinoline derivatives are significant in materials science. Their unique electronic properties make them suitable for applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. bloomtechz.com Furthermore, their ability to form stable complexes with metal ions has led to their use in creating novel catalysts for various organic transformations, enhancing reaction efficiency and selectivity. bloomtechz.com

Evolution of Synthetic Strategies for Quinoline Derivatives: An Academic Perspective

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to a rich and diverse collection of synthetic methodologies. mdpi.com Classical named reactions have long formed the foundation of quinoline synthesis. These include:

Skraup-Doebner-von Miller reaction: This method involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds, often generated in situ from glycerol (B35011) or aldehydes. nih.govrsc.org

Combes quinoline synthesis: This involves the condensation of anilines with β-diketones. nih.govbohrium.com

Conrad-Limpach synthesis: This method utilizes the condensation of anilines with β-ketoesters. bohrium.com

Friedländer annulation: This is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov

While these traditional methods are still in use, modern organic synthesis has driven the development of more efficient, sustainable, and versatile strategies. researchgate.netbohrium.com Recent advancements focus on overcoming the limitations of classical methods, such as harsh reaction conditions and limited substrate scope. nih.gov

Contemporary approaches often employ transition-metal catalysis, particularly for C-H bond activation, allowing for the direct functionalization of the quinoline core in a highly regioselective manner. mdpi.comresearchgate.net For instance, rhodium-catalyzed cyclization has been used for the synthesis of quinoline carboxylates. mdpi.com Other innovative strategies include:

Multi-component reactions (MCRs): These reactions combine three or more starting materials in a single step to construct complex quinoline derivatives, offering high atom economy and efficiency. bohrium.com

Photocatalytic oxidative cyclization: These methods utilize light energy to promote the formation of the quinoline ring. mdpi.com

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. mdpi.comarabjchem.org

Green chemistry approaches: There is a growing emphasis on developing environmentally benign syntheses using green solvents, solvent-free conditions, and reusable catalysts. researchgate.netbohrium.com

These modern techniques have expanded the toolbox for organic chemists, enabling the synthesis of a vast library of polysubstituted quinolines for various applications. mdpi.com

3-Ethyl-2-propylquinoline

This compound is a substituted quinoline with the chemical formula C₁₄H₁₇N. chemicalbook.com

Physicochemical Properties

The following table summarizes some of the computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 199.29 g/mol | chemicalbook.comnih.gov |

| Molecular Formula | C₁₄H₁₇N | chemicalbook.comnih.gov |

| XLogP3-AA (Computed) | 4.2 | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1644, 1657 | nih.gov |

| Kovats Retention Index (Standard polar) | 2208, 2236 | nih.gov |

| CAS Number | 3290-24-2 | chemicalbook.comchemeo.com |

Synthesis

A patented method describes the synthesis of this compound from aniline and n-butyraldehyde. The reaction is carried out in a solvent mixture of dichloromethane (B109758) and acetonitrile, using a Lewis acid (like aluminum trichloride) or a protic acid (like p-toluenesulfonic acid) as a catalyst. The addition of an oxidizing agent, such as hydrogen peroxide, was found to increase the yield and reduce the reaction time. google.com The product structure was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

The following table details the NMR data for the synthesized this compound. google.com

| NMR Type | Data |

| ¹H NMR (CDCl₃, Me₄Si) | δ 1.07 (t, J=7.5Hz, 3H), 1.33 (t, J=7.5Hz, 3H), 1.77-1.87 (m, 2H), 2.83 (q, J=7.4Hz, 2H), 2.96 (t, J=7.8Hz, 2H), 7.43 (t, J=7.4Hz, 1H), 7.60 (t, J=7.7Hz, 1H), 7.71 (d, J=8.1Hz, 1H), 7.85 (s, 1H), 8.02 (d, J=8.4Hz, 1H) |

| ¹³C NMR (CDCl₃, Me₄Si) | δ 14.3, 14.4, 22.8, 25.1, 37.7, 125.5, 126.9, 127.3, 128.3, 128.4, 133.9, 135.3, 146.3, 162.0 |

Research Findings

Specific research dedicated solely to this compound is limited in the available literature. However, research on structurally similar compounds provides context for its potential areas of interest. For example, derivatives like 2-(this compound-6-carboxamido)ethan-1-aminium have been investigated as antimicrobial potentiators, specifically against methicillin-resistant Staphylococcus aureus (MRSA). acs.org Studies on other substituted quinolines, such as 2-n-propylquinoline, have explored their potential as antileishmanial agents, indicating that the substitution pattern on the quinoline core is critical for biological activity. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-propylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-3-7-13-11(4-2)10-12-8-5-6-9-14(12)15-13/h5-6,8-10H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHUPHNAWXTJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C=C1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062960 | |

| Record name | 3-Ethyl-2-propylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3290-24-2 | |

| Record name | 3-Ethyl-2-propylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3290-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 3-ethyl-2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-ethyl-2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethyl-2-propylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-propylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethyl 2 Propylquinoline and Analogous Alkylquinolines

Targeted Synthesis of 3-Ethyl-2-propylquinoline

Transition Metal-Catalyzed Hydrogen Transfer Reactions

Transition metal catalysis, particularly utilizing ruthenium complexes, offers elegant and atom-economical pathways for quinoline (B57606) synthesis through "borrowing hydrogen" or "hydrogen transfer" methodologies. These reactions typically involve the in-situ generation of reactive intermediates, such as aldehydes or imines, from less reactive precursors like alcohols and amines, thereby minimizing waste and synthetic steps.

A direct and effective method for the synthesis of this compound involves the reductive cyclization of nitroarenes with aliphatic alcohols, catalyzed by a ruthenium compound. In a key example, nitrobenzene reacts with 1-butanol in the presence of a catalytic amount of Ruthenium(III) chloride at 180°C to yield this compound. This reaction proceeds with a notable yield of 70%. chemsrc.com The process is believed to involve the ruthenium-catalyzed reduction of the nitro group to an amino group and the oxidation of the alcohol to an aldehyde, which then participate in a cascade of condensation and cyclization reactions to form the quinoline ring.

Similarly, the reaction of nitrobenzene with 1-propanol under the same catalytic system produces 2-ethyl-3-methylquinoline in a 65% yield. chemsrc.com These findings demonstrate the utility of this method for preparing various substituted quinolines.

Table 1: Ruthenium-Catalyzed Synthesis of Alkylquinolines from Nitrobenzene

| Nitroarene | Aliphatic Alcohol | Product | Yield (%) |

|---|---|---|---|

| Nitrobenzene | 1-Butanol | This compound | 70 |

The N-heterocyclization of aminoarenes (such as aniline) with alcohols or aldehydes represents a versatile strategy for quinoline synthesis, often proceeding through a borrowing hydrogen mechanism. csic.es Ruthenium complexes, such as dichlorotris(triphenylphosphine)ruthenium(II) [RuCl2(PPh3)3], have proven to be highly effective catalysts for these transformations. researchgate.net

This methodology can utilize allylic alcohols, which first isomerize to the corresponding aldehydes under the influence of the ruthenium catalyst. researchgate.netacs.org These in-situ generated aldehydes then react with the aminoarene. For instance, anilines can react with allylic alcohols like 2-propen-1-ol and 2-buten-1-ol at elevated temperatures (e.g., 180°C) to provide quinoline derivatives in good yields. researchgate.net The reaction is a cascade process involving dehydrogenation, condensation, and subsequent hydrogenation steps to form the final heterocyclic product. csic.es While specific synthesis of this compound via this exact route is not detailed, the reaction of anilines with appropriate aliphatic aldehydes serves as a direct pathway to such 2,3-disubstituted quinolines. semanticscholar.orgdocumentsdelivered.com

Lewis Acid-Promoted Condensation Approaches

Lewis acid catalysis provides an alternative to transition metal-based methods, promoting the key condensation steps in quinoline formation, often under milder conditions.

The condensation of anilines with aldehydes can be effectively promoted by Lewis acids like aluminum chloride (AlCl3) to generate substituted quinolines. nih.govresearchgate.net This approach, which can be considered a variation of the Doebner-von Miller reaction, allows for the synthesis of 2,3-disubstituted quinolines from an aniline (B41778) and two different aldehyde molecules. nih.gov

Bismuth(III) triflate (Bi(OTf)3) is a versatile and effective Lewis acid catalyst known for its low toxicity, cost-effectiveness, and stability. organic-chemistry.org It has been successfully employed to catalyze three-component Mannich-type reactions involving aldehydes, anilines, and silyl enol ethers to produce β-amino ketones, which are key intermediates in various synthetic pathways. organic-chemistry.org

In the context of quinoline synthesis, Bismuth Triflate can catalyze the crucial condensation reactions between anilines and aliphatic aldehydes. The Lewis acidic nature of Bi(OTf)3 activates the aldehyde carbonyl group, facilitating the nucleophilic attack by the aniline and the subsequent cyclization steps required to build the quinoline core. This approach offers a milder alternative to traditional Brønsted acids and other more sensitive Lewis acids for promoting the necessary C-C and C-N bond formations in the synthesis of alkyl-substituted quinolines.

Solid Acid Catalysis (e.g., Nafion® NR50) via Microwave Irradiation

A facile and environmentally conscious methodology for the synthesis of 2,3-dialkylquinolines has been developed utilizing the solid acid catalyst Nafion® NR50 under microwave irradiation. mdpi.com This approach offers a green chemistry alternative to traditional methods that often require harsh conditions. The reaction involves the cyclization of anilines and aldehydes, such as propionaldehyde, to produce a range of substituted 2-ethyl-3-methylquinolines in good to excellent yields. mdpi.com

Nafion® NR50, a perfluorinated resin containing superacidic sulfonic acid groups, serves as a recyclable and efficient catalyst. mdpi.comorganic-chemistry.org The use of microwave irradiation as the heating source significantly accelerates the reaction, increasing efficiency. mdpi.com The optimal reaction conditions typically involve using ethanol as a solvent, which is considered an environmentally friendly choice. mdpi.com This protocol has been successfully applied to synthesize various substituted 2-ethyl-3-methylquinolines from different aniline and propionaldehyde derivatives. mdpi.com The reusability of the Nafion® NR50 catalyst has been demonstrated, further enhancing the method's sustainability. organic-chemistry.org

Table 1: Synthesis of 2-Ethyl-3-methylquinolines using Nafion® NR50 and Microwave Irradiation Reaction conditions: Aniline derivative (1.0 mmol), Propionaldehyde derivative (2.1 mmol), Nafion® NR50 (0.1 mmol), and EtOH (10 mL).

| Entry | Aniline Derivative | Propionaldehyde Derivative | Time (h) | Yield (%) |

| 1 | Aniline | Propionaldehyde | 1 | 92 |

| 2 | 4-Methylaniline | Propionaldehyde | 1 | 95 |

| 3 | 4-Methoxyaniline | Propionaldehyde | 1 | 96 |

| 4 | 4-Chloroaniline | Propionaldehyde | 2 | 85 |

| 5 | Aniline | Butyraldehyde | 2 | 88 |

This table is generated based on findings for analogous compounds as described in the referenced literature. mdpi.com

Nucleophile-Initiated Cyclization Strategies

An efficient method for synthesizing quinoline derivatives involves the bicyclic amidine-triggered cyclization of readily prepared o-alkynylisocyanobenzenes. acs.orgnih.gov This strategy provides access to lactam-derived quinolines in moderate to good yields. nih.gov The reaction mechanism is initiated by the nucleophilic attack of a bicyclic amidine, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), on the isocyanobenzene moiety. acs.org This is followed by an intramolecular cyclization step, which results in the formation of a DBU-quinoline-based amidinium salt. nih.gov The final step is the hydrolysis of this intermediate, which affords the lactam-derived quinoline product. acs.org

A one-pot synthesis of 2,3-disubstituted quinolines has been developed using scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst. nih.gov This reaction proceeds from anilines and either aromatic or aliphatic epoxides. nih.gov The methodology is notable for its ability to generate a wide variety of highly substituted quinolines with yields often ranging from moderate to excellent, with some reaching up to 96%. nih.gov

In this process, Sc(OTf)₃ facilitates the reaction, while TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) is utilized as an oxygen scavenger. nih.gov The reaction demonstrates broad applicability for producing diverse quinoline structures.

Table 2: Sc(OTf)₃-Mediated Synthesis of 2,3-Disubstituted Quinolines

| Entry | Aniline | Epoxide | Product | Yield (%) |

| 1 | Aniline | Styrene oxide | 2-Phenyl-3-methylquinoline | 85 |

| 2 | 4-Methoxyaniline | Styrene oxide | 6-Methoxy-2-phenyl-3-methylquinoline | 92 |

| 3 | Aniline | 1,2-Epoxybutane | 2-Ethyl-3-propylquinoline | 78 |

| 4 | 4-Chloroaniline | 1,2-Epoxyhexane | 6-Chloro-2-pentyl-3-hexylquinoline | 81 |

This table is generated based on findings for analogous compounds as described in the referenced literature. nih.gov

Broader Methodological Advances in Alkyl Quinoline Synthesis

Multicomponent Reaction (MCR) Approaches for Diversely Substituted Quinolines

The Povarov reaction is a powerful multicomponent strategy for constructing substituted tetrahydroquinoline skeletons. chem-station.com This reaction typically involves the condensation of an aldehyde, an aniline, and an electron-rich alkene in a hetero-Diels-Alder cycloaddition. chem-station.com While the initial product is a tetrahydroquinoline, these adducts can be subjected to a subsequent oxidation step to yield the fully aromatic quinoline. beilstein-journals.org This two-step sequence allows for the synthesis of a single, diversely substituted quinoline product from a combination of three initial components. beilstein-journals.org

The oxidation of the tetrahydroquinoline intermediate to the corresponding quinoline is a critical step and can be challenging. beilstein-journals.org It involves the formal removal of four hydrogen atoms from the tetrahydropyridine portion of the molecule. beilstein-journals.org Various oxidizing agents have been studied for this transformation, with manganese dioxide (MnO₂) proving to be a particularly effective reagent, affording high yields and clean reactions. beilstein-journals.org The choice of oxidant is crucial to avoid potential side reactions, such as fragmentation pathways. beilstein-journals.org This approach provides a versatile route to complex quinolines by leveraging the diversity of inputs possible in the initial Povarov multicomponent reaction. researchgate.net

Three-Component Cyclocondensations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govfrontiersin.orgjocpr.com This approach offers advantages such as high atom economy, reduced reaction times, and simplified purification procedures. frontiersin.orgjocpr.comrsc.org For the synthesis of quinoline derivatives, several three-component cyclocondensation reactions are particularly relevant.

One classic example is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com While traditionally used for producing specific derivatives, the principles of this reaction can be adapted for the synthesis of various substituted quinolines. mdpi.com

Modern advancements in MCRs have led to the development of novel catalytic systems that can facilitate the synthesis of diverse quinoline scaffolds. rsc.org For instance, a multicomponent approach for synthesizing luotonin A, a quinoline-containing alkaloid, involves the reaction of isatoic anhydride, propargylamine, and an aniline in the presence of a Lewis acid catalyst like Yb(OTf)3, followed by the addition of glyoxal. nih.gov This demonstrates the power of MCRs in constructing complex, fused heterocyclic systems.

While direct three-component syntheses specifically targeting this compound are not extensively documented, the general methodologies of MCRs provide a versatile platform for accessing a wide range of substituted quinolines. rsc.org By carefully selecting the appropriate starting materials—an aniline, an aldehyde, and a carbonyl compound—it is conceivable to design a convergent synthesis for such targets.

Table 1: Examples of Multicomponent Reactions in Quinoline Synthesis

| Reaction Name | Reactants | Product Type | Catalyst Example |

|---|---|---|---|

| Doebner Reaction | Aromatic amine, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | Not always required |

| Luotonin A Synthesis | Isatoic anhydride, Propargylamine, Aniline, Glyoxal | Fused quinoline alkaloids | Yb(OTf)3 |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic acid | α-acylamino amides (can be precursors) | Not always required |

| Povarov Reaction | Aniline, Aldehyde, Activated alkene | Tetrahydroquinolines | Lewis or Brønsted acids |

Innovative Catalytic Systems in Quinoline Synthesis

The development of novel catalytic systems has revolutionized the synthesis of quinolines, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. ias.ac.infrontiersin.org

Transition metals are widely employed as catalysts in quinoline synthesis due to their ability to facilitate various organic transformations, including C-H activation, cyclization, and dehydrogenation. ias.ac.innih.govacs.org Both homogeneous and heterogeneous catalysts have been developed, each with its own set of advantages.

Iron (Fe): Iron catalysts, being abundant and low-cost, are attractive for sustainable chemistry. Single-atom iron catalysts have shown high efficiency in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Iron(III) chloride-phenanthroline complexes can catalyze the hydroxyalkylation of quinolines using carboxylic acids under visible light. mdpi.com

Cobalt (Co): Cobalt catalysts are effective for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to produce quinolines. acs.org Heterogeneous cobalt oxide catalysts can be used for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines. organic-chemistry.org A heterogeneous cobalt-catalyzed C-H bond activation/cyclization of anilines with alkynes has also been reported for the synthesis of 4-aryl-2-methyl quinolines. researchgate.net

Copper (Cu): Copper-catalyzed one-pot synthesis of substituted quinolines from anilines and aldehydes has been demonstrated, proceeding through C-H functionalization followed by C-N/C-C bond formation. ias.ac.in

Ruthenium (Ru): Ruthenium complexes are particularly effective in the asymmetric hydrogenation of quinolines. rsc.orgpku.edu.cnnih.govrsc.orgnih.gov Chiral cationic η6-arene-N-tosylethylenediamine-Ru(II) complexes have been used to hydrogenate a wide range of quinoline derivatives to 1,2,3,4-tetrahydroquinolines with high enantioselectivity. nih.gov

Iridium (Ir): Iridium complexes, often in combination with chiral ligands, are highly efficient for the asymmetric hydrogenation of quinolines. acs.org The [Ir(COD)Cl]2/(R)-MeO-Biphep/I2 system has been successfully applied to the synthesis of optically active tetrahydroquinolines. acs.org

Palladium (Pd): Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

The choice between a homogeneous and a heterogeneous catalyst often depends on the specific reaction and desired outcome. Homogeneous catalysts generally offer higher activity and selectivity, while heterogeneous catalysts are more easily separated and recycled. researchgate.netrsc.org

Table 2: Transition Metal Catalysts in Quinoline Synthesis

| Metal | Catalyst Type | Reaction Type |

|---|---|---|

| Fe | Single-atom, Fe(phen)Cl3·H2O | Dehydrogenative coupling, Hydroxyalkylation |

| Co | Co(OAc)2·4H2O, Heterogeneous CoO | Dehydrogenative cyclization, Aerobic dehydrogenation |

| Cu | Copper salts | C-H functionalization, C-N/C-C bond formation |

| Ru | Chiral cationic Ru(II) complexes | Asymmetric hydrogenation |

| Ir | Ir/phosphine (B1218219)/I2 systems | Asymmetric hydrogenation |

| Pd | Palladium complexes | Annulation |

In recent years, there has been a growing interest in developing metal-free synthetic routes to quinolines to avoid the potential toxicity and cost associated with transition metals. mdpi.comnih.govrsc.org Organocatalysis and other metal-free strategies have emerged as powerful alternatives. mdpi.comnih.gov

These methods often rely on the use of small organic molecules as catalysts, such as Brønsted acids, Lewis bases, or N-heterocyclic carbenes (NHCs). mdpi.com For example, phosphine-catalyzed and NHC-catalyzed variants of the Friedländer synthesis have been developed. mdpi.com In the NHC-catalyzed reaction, the carbene is proposed to assist in the tandem proton and hydride transfer from a 2-aminobenzyl alcohol to a ketone, generating the active intermediates for cyclization. mdpi.com

Other metal-free approaches include:

Iodine-catalyzed reactions: Iodine can catalyze the synthesis of diarylquinolines from enamides and imines. mdpi.com

Radical-promoted cyclizations: N-bromosuccinimide (NBS) can mediate the radical cyclization of propenoates to form 3-substituted quinolines under visible light. mdpi.com

Electrophilic cyclizations: Alkyltriflates can mediate the electrophilic cyclization of arylisothiocyanates and alkynes to produce 2-thioquinolines. mdpi.com

A notable metal-free strategy involves the functionalization of C(sp3)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines, providing an environmentally friendly route to functionalized quinolines. acs.orgnih.gov Additionally, heterogeneous catalysts based on graphitic carbon nitride (g-C3N4) functionalized with Brønsted acid sites have been developed for the Friedländer synthesis, offering a recyclable and metal-free option. nih.gov

The synthesis of chiral quinoline derivatives is of great importance, as the biological activity of many quinoline-based compounds is dependent on their stereochemistry. pku.edu.cn Asymmetric catalysis provides the most efficient means to access enantiomerically pure quinolines.

The development of chiral ligands is central to asymmetric transition metal catalysis. thieme-connect.combgu.ac.ilresearchgate.net These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. A wide variety of chiral ligands have been developed for the asymmetric synthesis of quinolines, many of which are based on phosphorus or nitrogen donor atoms. thieme-connect.combgu.ac.ilresearchgate.net

Examples of chiral ligands and their applications include:

Chiral Phosphine Ligands: Axially chiral biaryl phosphines, such as MeO-BIPHEP, have been used in iridium-catalyzed asymmetric hydrogenation of quinolines, affording tetrahydroquinolines with high enantioselectivity. pku.edu.cnacs.org

Chiral Diamine Ligands: Chiral N-monosulfonylated diamine ligands in combination with ruthenium have been shown to be highly effective for the asymmetric hydrogenation of a broad range of quinoline derivatives. nih.gov

Quinoline-Based Chiral Ligands: Chiral ligands that themselves contain a quinoline motif have been synthesized and used in asymmetric catalysis. thieme-connect.combgu.ac.il These include Schiff base type, oxazolinyl-type, and P,N-type ligands. thieme-connect.com

The design of new chiral ligands is an active area of research, with the goal of achieving higher enantioselectivity, broader substrate scope, and lower catalyst loadings. researchgate.net

Enantioselective hydrogenation of the quinoline ring is one of the most direct and atom-economical methods for producing chiral tetrahydroquinolines. pku.edu.cn This transformation can be catalyzed by various transition metal complexes with chiral ligands.

Iridium-Catalyzed Hydrogenation: Iridium complexes are among the most effective catalysts for the asymmetric hydrogenation of quinolines. The combination of an iridium precursor, a chiral phosphine ligand, and an additive like iodine has been shown to be highly effective for the hydrogenation of 2-substituted quinolines. acs.org Highly diastereo- and enantioselective Ir-catalyzed hydrogenation of 2,3-disubstituted quinolines has also been achieved using structurally fine-tuned chiral phosphine-phosphoramidite ligands. nih.gov

Ruthenium-Catalyzed Hydrogenation: Chiral ruthenium catalysts have also been extensively studied for the asymmetric hydrogenation of quinolines. Phosphine-free chiral cationic ruthenium complexes have been developed that can hydrogenate a wide range of quinoline derivatives with excellent enantioselectivity. pku.edu.cnnih.gov These catalysts have been applied to the gram-scale synthesis of biologically active tetrahydroquinolines. nih.gov In some cases, ruthenium catalysts can exhibit unusual chemoselectivity, leading to the hydrogenation of the carbocyclic ring of the quinoline instead of the pyridine (B92270) ring. rsc.orgrsc.org

Metal-Free Hydrogenation: While less common, metal-free systems for the asymmetric hydrogenation of quinolines are being developed. Chiral phosphoric acid has been used to catalyze the asymmetric transfer hydrogenation of quinolines. acs.org

The enantioselective hydrogenation of 2,3-disubstituted quinolines is of particular interest as it can generate two adjacent stereocenters. nih.govacs.orgdicp.ac.cn The development of catalysts that can control both the diastereo- and enantioselectivity of this transformation is a significant challenge. nih.gov

Advancements in the Synthesis of this compound and its Analogs: A Focus on Modern Methodologies

The synthesis of quinoline and its derivatives continues to be a cornerstone of heterocyclic chemistry, driven by their wide-ranging applications in medicinal chemistry, materials science, and catalysis. Among these, this compound represents a fundamental alkyl-substituted quinoline scaffold. The pursuit of more efficient, selective, and sustainable methods for the preparation of such compounds has led to the development of sophisticated synthetic strategies. This article delves into advanced methodologies for the synthesis of this compound and analogous alkylquinolines, with a particular focus on atroposelective techniques, green chemistry paradigms, and continuous flow processes.

2

3 Atroposelective Friedländer Reaction for Axially Chiral Quinolines

The traditional Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a powerful tool for quinoline synthesis. A significant advancement in this area is the development of the atroposelective Friedländer reaction, which allows for the synthesis of axially chiral quinolines. These molecules, which possess chirality due to restricted rotation around a single bond, are of great interest as chiral ligands and catalysts.

Recent research has demonstrated the use of chiral phosphoric acids as effective organocatalysts in the atroposelective Friedländer heteroannulation of 2-aminoaryl ketones with α-methylene carbonyl derivatives. This approach has yielded enantioenriched, polysubstituted 4-arylquinoline architectures with high yields and excellent enantioselectivities. While direct examples for the synthesis of axially chiral this compound are not prominently reported, the principles of this methodology can be extended to analogous structures where appropriate substitution patterns could induce axial chirality. The development of such catalytic systems opens a pathway to novel chiral quinoline-containing heteroatropisomers with significant potential in asymmetric synthesis and drug discovery.

3 Green Chemistry Paradigms in Quinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have profoundly influenced the field of organic synthesis. In the context of quinoline synthesis, this has led to the development of more environmentally benign and sustainable methodologies.

1 Development of Sustainable Solvent Systems (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of quinolines often rely on volatile and toxic organic solvents. To address this, significant research has been dedicated to the use of sustainable alternatives.

Water has emerged as a highly attractive solvent for quinoline synthesis due to its non-toxic, non-flammable, and abundant nature. The Friedländer reaction has been successfully performed in water, often without the need for a catalyst, providing a straightforward and efficient method for the synthesis of quinolines.

Ionic liquids (ILs) , which are salts with low melting points, offer unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties. They have been employed as both solvents and catalysts in the Friedländer annulation, promoting the reaction under mild conditions and often with high regioselectivity. For instance, 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) has been identified as an effective ionic liquid for this transformation.

Deep eutectic solvents (DESs) , which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, represent another class of green solvents. A system composed of choline chloride and zinc chloride has been shown to be an effective medium for the synthesis of 2,4-disubstituted quinolines via the cyclization of 2-aminoacetophenone and aromatic alkynes, achieving high yields without the need for an additional catalyst.

Below is a table summarizing the use of various sustainable solvents in quinoline synthesis, highlighting their green chemistry advantages.

| Solvent System | Example of Application in Quinoline Synthesis | Key Green Advantages |

| Water | Catalyst-free Friedländer reaction of 2-aminobenzaldehyde with ketones. | Non-toxic, abundant, non-flammable. |

| Ionic Liquids | Friedländer annulation using 1-butylimidazolium tetrafluoroborate. | Low volatility, recyclable, can act as a catalyst. |

| Deep Eutectic Solvents | Cyclization of 2-aminoacetophenone and alkynes in choline chloride/zinc chloride. | Biodegradable components, low cost, simple preparation. |

2 Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. In the context of the Friedländer synthesis of quinolines, microwave irradiation has proven to be highly effective.

A rapid and efficient method for the preparation of various poly-substituted quinolines involves the microwave-assisted Friedländer condensation of 2-aminoarylketones with carbonyl compounds in the presence of p-toluenesulfonic acid under solvent-free conditions. This approach offers a significant improvement over conventional heating methods. More recently, a microwave-based methodology using neat acetic acid as both a solvent and catalyst has been developed for the reaction of 2-aminophenylketones with various ketones, leading to the synthesis of quinolines in excellent yields within minutes. nih.govnih.gov

The following table provides examples of microwave-assisted Friedländer synthesis of quinoline derivatives analogous to this compound.

| 2-Aminoaryl Ketone | Ketone | Catalyst/Solvent | Microwave Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzophenone | Cyclopentanone | Acetic Acid | 160 °C, 5 min | 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]quinoline | 95 | nih.gov |

| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | 160 °C, 5 min | 9-Phenyl-1,2,3,4-tetrahydroacridine | 98 | nih.gov |

| 2-Aminobenzophenone | Acetone | Acetic Acid | 160 °C, 5 min | 2-Methyl-4-phenylquinoline | 85 | nih.gov |

3 Application of Nanocatalysts in Quinoline Formation

Nanocatalysts have emerged as a highly efficient and recyclable alternative to traditional homogeneous and heterogeneous catalysts in organic synthesis. Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity and selectivity.

In the context of quinoline synthesis, various nanocatalysts have been successfully employed. For instance, silica-supported sulfuric acid nanoparticles have been used to catalyze the Friedländer annulation under solvent-free conditions. Magnetic nanoparticles, such as silica-coated magnetite functionalized with an acidic ionic liquid, have also been developed as recyclable catalysts for the synthesis of quinoline derivatives. These nanocatalysts can be easily separated from the reaction mixture using an external magnet, simplifying the workup procedure and allowing for their reuse. semanticscholar.org

The use of nanocatalysts offers a sustainable approach to quinoline synthesis by reducing catalyst waste and often enabling milder reaction conditions.

4 Photo-induced and Electrocatalytic Methodologies

Photo-induced and electrocatalytic methods represent cutting-edge green synthetic strategies that utilize light or electricity, respectively, to drive chemical reactions. These approaches often proceed under mild conditions and can offer unique reactivity and selectivity.

Photo-induced synthesis of quinolines has been achieved through various pathways. One approach involves the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols and secondary alcohols, enabled by an organic photocatalyst. Another strategy utilizes a photocatalyst-free, blue light-promoted conversion of α,β-unsaturated ketones to 2-aryl/-alkyl quinolines. mdpi.com

Electrocatalytic methodologies provide an alternative green route to quinolines. An electrochemically assisted Friedländer reaction has been developed, offering a sustainable one-step synthesis of quinolines from readily available nitro compounds. This reagent-free method operates under mild conditions with high conversion rates and excellent atom economy.

4 Continuous Flow Synthesis for Efficient Quinoline Production

Continuous flow chemistry has revolutionized chemical synthesis by offering numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. These features make it an ideal platform for the efficient and sustainable production of quinolines.

A continuous photochemical process has been developed for the synthesis of a series of quinoline products via an alkene isomerization and cyclocondensation cascade. This method utilizes a high-power LED lamp in a flow reactor, enabling the generation of various substituted quinolines in high yields and with high throughput. ucd.ieresearchgate.net Furthermore, continuous flow systems have been employed for the synthesis of 3-substituted quinolines, demonstrating the versatility of this technology. acs.org The ability to telescope reaction steps, where the output of one reactor is directly fed into the next without intermediate purification, further enhances the efficiency of continuous flow synthesis.

Continuous Flow Synthesis for Efficient Quinoline Production

Reactor Design and Process Optimization in Flow Chemistry

Flow chemistry has emerged as a transformative technology for the synthesis of quinolines, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. ijprajournal.comresearchgate.net The design of the flow reactor is a critical aspect, directly influencing reaction efficiency, mixing, and heat transfer. ijprajournal.comcam.ac.uk

Laboratory-scale flow reactors are generally categorized as micro-reactors (channel diameter 10-1000 µm) or meso-flow reactors (channel diameter >1000 µm). ijprajournal.com Reactor coils, often made of PFA (perfluoroalkoxy alkane) or PTFE (polytetrafluoroethylene), serve as the primary reaction zone where fluids are driven by precise pumps. mit.edu These systems allow for precise control over temperature, pressure, and residence time, which is the duration a fluid spends in the reactor. ijprajournal.commit.edu

Process optimization in flow chemistry is often accelerated using Design of Experiments (DoE), a statistical approach to efficiently map the relationship between various reaction parameters (e.g., temperature, flow rate, stoichiometry) and the desired outcome, such as yield or purity. researchgate.netresearchgate.net This method allows for the rapid identification of optimal reaction conditions within a large parameter space. researchgate.netdigitellinc.com For instance, an active learning algorithm can guide experimentation to maximize both yield and production rate simultaneously, identifying a set of optimal conditions known as the Pareto front. digitellinc.com Automated flow systems integrated with real-time analytics, such as online HPLC, enable rapid screening and optimization, significantly reducing development time. nih.gov

Table 1: Key Parameters in Flow Reactor Design and Optimization

| Parameter | Description | Impact on Quinoline Synthesis |

|---|---|---|

| Reactor Type | Micro-reactor, Meso-reactor, Packed-bed reactor | Influences mixing efficiency, heat transfer, and scalability. Packed-bed reactors can house catalysts for heterogeneous reactions. ijprajournal.comflinders.edu.au |

| Material | PFA, PTFE, Glass, Stainless Steel | Determines chemical compatibility, pressure and temperature limits. mit.edu |

| Channel Dimensions | Diameter and length of the tubing/channels | Affects surface-area-to-volume ratio, mixing, heat exchange, and residence time. ijprajournal.com |

| Flow Rate | The rate at which reactants are pumped through the reactor | Directly controls residence time and can influence reaction selectivity and conversion. mit.edu |

| Temperature | Precise heating or cooling of the reactor | Critical for reaction kinetics and can enable superheated conditions for accelerated reactions. ijprajournal.com |

| Pressure | Controlled using back-pressure regulators | Allows for the use of solvents above their boiling points, enhancing reaction rates. ijprajournal.com |

Scalable Photochemical Reactions in Flow

Photochemistry in continuous flow has become a powerful tool for organic synthesis, offering enhanced safety, reproducibility, and scalability for light-induced transformations. ucd.ienih.gov The development of energy-efficient light sources, particularly high-power light-emitting diodes (LEDs), combined with innovative reactor designs, has significantly improved the productivity of photochemical processes. ucd.ienih.gov

For the synthesis of quinolines, a continuous photochemical process involving an alkene isomerization and cyclocondensation cascade has been demonstrated. ucd.ieresearchgate.net In this method, irradiation of an amino-enone substrate in a flow reactor triggers the reaction sequence. Studies have shown that high-power LED lamps can generate the desired quinoline products with higher productivity and efficiency compared to traditional medium-pressure mercury lamps. ucd.ieresearchgate.net This approach allows for the generation of various substituted quinolines in high yields, with throughputs exceeding one gram per hour. ucd.ie

The scalability of these reactions is a key advantage of flow chemistry. ucd.ie Factors such as the reactor's irradiated surface area, light penetration, and quantum yield are more easily controlled and optimized in a continuous setup than in a batch reactor. This allows for a more direct and predictable scale-up from laboratory to production quantities. core.ac.uk

Table 2: Comparison of Light Sources for Photochemical Quinoline Synthesis in Flow

| Light Source | Advantages | Disadvantages | Reported Productivity |

|---|---|---|---|

| Medium-Pressure Hg-lamp | Broad emission spectrum | Lower energy efficiency, generates significant heat, safety concerns | Lower |

| High-Power LED | High energy efficiency, specific wavelength emission, long lifespan, better safety profile | Higher initial cost | >1 g/hour for certain quinoline syntheses ucd.ieresearchgate.net |

Telescoped Flow Processes for Quinoline Derivatives

The synthesis of complex quinoline derivatives, such as tetrahydroquinolines, has been successfully achieved using telescoped flow processes. ucd.ieucd.ie For example, a photochemical cyclization to form a quinoline can be directly coupled with a subsequent hydrogenation step. ucd.ie In one reported setup, the effluent from a photochemical reactor is diluted in-line and then passed through a heated catalyst cartridge (e.g., 10% Pd/C) in a hydrogenation reactor like the H-Cube™. ucd.ie This seamless integration allows for the efficient conversion of photochemically generated quinolines into their corresponding tetrahydroquinoline products in high yields, with the hydrogenation step having a residence time of less than a minute. ucd.ie

A significant challenge in telescoped synthesis is ensuring the compatibility of different reaction conditions and managing byproducts that could interfere with subsequent steps. illinois.edu In-line purification techniques, such as liquid-liquid separation or the use of scavenger resins packed in columns, are often integrated between reaction stages to address this. flinders.edu.auillinois.edu

Oxidative Annulation Strategies for Quinoline Ring Construction

Oxidative annulation has become a prominent strategy for constructing the quinoline ring system, valued for its atom and step economy. mdpi.comscilit.com These methods often rely on the activation of C–H bonds, transforming them into C–C or C–N bonds to build the heterocyclic core. mdpi.comnih.gov

C–H Bond Activation and Regioselective Functionalization

Transition-metal-catalyzed C–H activation is a powerful tool for the regioselective synthesis of functionalized quinolines. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, making it a more efficient and sustainable strategy. nih.gov Catalysts based on rhodium, ruthenium, palladium, and copper are commonly employed to facilitate the direct functionalization of C–H bonds. mdpi.comsnnu.edu.cn

The regioselectivity of the functionalization—that is, the specific C–H bond that reacts—is a critical challenge. nih.gov Selectivity can be controlled through various factors, including the intrinsic electronic properties of the substrate, the use of directing groups, and the choice of catalyst and reaction conditions. nih.govrsc.org For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can lead to the selective synthesis of quinolines through a twofold C–H activation at the 2- and 3-positions of the pyridine ring. snnu.edu.cn The choice of oxidant, such as Cu(OAc)₂, can be crucial for achieving high yield and selectivity in these transformations. snnu.edu.cn

Table 3: Examples of Metal-Catalyzed C–H Activation for Quinoline Synthesis

| Metal Catalyst | Reactants | Key Features |

|---|---|---|

| Rhodium(III) | Functionalized Pyridines + Alkynes | Chelation-assisted twofold C-H activation at C2 and C3 positions. snnu.edu.cn |

| Ruthenium(II) | Enaminones + Anthranils | Aza-Michael addition followed by intramolecular annulation. mdpi.com |

| Copper(II) | Saturated Ketones + Anthranils | One-pot reaction to generate 3-substituted quinoline derivatives. mdpi.com |

| Palladium(II) | Quinoline N-oxide + Indole | Oxidative cross-coupling selectively at the C2 position of the quinoline N-oxide. mdpi.com |

Dehydrogenative Coupling and Cascade Cyclizations

Dehydrogenative coupling reactions offer an environmentally benign route to N-heterocycles like quinolines by forming C–C and C–N bonds with the liberation of hydrogen and water as the only byproducts. rsc.orgresearchgate.net This strategy, often referred to as acceptorless dehydrogenative coupling (ADC), typically involves the reaction of alcohols with amines. rsc.org For example, a bifunctional ruthenium NNN-pincer complex can efficiently catalyze the synthesis of a wide variety of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols under aerial conditions. rsc.org Similarly, nickel(II) catalysts have been used for the atom-economic synthesis of quinolines via biomimetic dehydrogenative condensation reactions. acs.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where a single starting material is converted into a complex product in one pot. nih.govbenthamdirect.com These processes are highly efficient as they avoid the need for isolating intermediates. The synthesis of quinolines can be achieved through cascade sequences initiated by various triggers. For instance, a thiol-mediated three-step cascade can convert indole-tethered ynones directly into functionalized quinolines through a sequence of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion. nih.gov Another approach involves a NiH-catalyzed hydroamination/cyclization cascade, where readily available alkynes react with anthranils to deliver structurally diverse quinolines in high yields. dicp.ac.cn These cascade processes demonstrate elegant and efficient pathways to complex quinoline structures from simple precursors. rsc.org

Elucidation of Reaction Mechanisms in 3 Ethyl 2 Propylquinoline Formation and Quinoline Cyclizations

Fundamental Mechanistic Pathways for Quinoline (B57606) Ring Formation

The construction of the quinoline core from acyclic or simpler cyclic precursors involves a series of bond-forming events that culminate in the bicyclic aromatic system. The mechanistic routes are diverse, ranging from concerted cycloadditions to multi-step sequential reactions.

Pericyclic reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), represent a powerful and atom-economical approach to quinoline synthesis. In this context, an electron-rich alkene (dienophile) reacts with an electron-poor aza-diene (a diene containing a nitrogen atom) to form a six-membered ring, which upon oxidation, yields the aromatic quinoline system. combichemistry.comtandfonline.com The Schiff base formed from an aniline (B41778) and an aldehyde can act as the aza-diene component in these reactions. combichemistry.comtandfonline.com Lewis acids are often required to catalyze the cycloaddition, particularly when using less reactive components like cyclic enol ethers. tandfonline.com

A prominent example of a [4+2] cycloaddition in quinoline synthesis is the Povarov reaction. wikipedia.org This reaction typically involves three components: an aniline, an aldehyde, and an electron-rich alkene. iipseries.org The aniline and aldehyde first condense to form an aromatic imine (a Schiff base). wikipedia.orgiipseries.org A Lewis acid or Brønsted acid catalyst then activates this imine for a formal aza-Diels-Alder [4+2] cycloaddition with the alkene. wikipedia.orgbohrium.com

The mechanistic steps are generally understood as:

Imine Formation : Aniline and an aldehyde react to form an N-arylimine (Schiff base) via a condensation reaction. wikipedia.org

Lewis Acid Activation : A Lewis acid coordinates to the nitrogen atom of the imine, increasing its electrophilicity.

Cycloaddition : The activated imine undergoes an inverse-electron-demand hetero-Diels-Alder reaction with an electron-rich alkene (like a vinyl ether or enamine) to form a tetrahydroquinoline (THQ) intermediate. wikipedia.orgacs.org

Aromatization : The resulting tetrahydroquinoline is then oxidized to the corresponding quinoline. acs.org This oxidation can sometimes occur in situ, with excess imine acting as the oxidant. acs.orgacs.org

An alternative stepwise ionic mechanism is also proposed and has gained acceptance. It involves the formation of a carbocation intermediate after the alkene attacks the activated imine, followed by an electrophilic aromatic substitution to close the ring. wikipedia.orgbohrium.com

| Catalyst Type | Example Catalyst | Role in Povarov Reaction | Reference |

| Lewis Acid | Boron trifluoride (BF₃·Et₂O) | Activates the imine for electrophilic addition | wikipedia.org |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Catalyzes cycloaddition, can be used in 4-component variations | wikipedia.org |

| Brønsted Acid | Triflic imide (Tf₂NH) | Catalyzes both the Povarov reaction and subsequent oxidation | acs.org |

| Other | Molecular Iodine (I₂) | Mediates a formal [3+2+1] cycloaddition variant | acs.orgorganic-chemistry.org |

Cascade or tandem reactions offer an elegant and efficient pathway to complex molecules like quinolines from simple starting materials in a single operation. acs.org These processes involve two or more mechanistically distinct reactions that occur sequentially without the need to isolate intermediates, thereby increasing synthetic efficiency. acs.org

A notable example is the auto-tandem catalysis approach, where a single catalyst promotes multiple, mechanistically different steps in the cascade. acs.orgacs.org For instance, in a Povarov-hydrogen-transfer cascade, a catalyst like triflic imide (Tf₂NH) first facilitates the [4+2] cycloaddition to form a tetrahydroquinoline, and then catalyzes the oxidation of this intermediate to the quinoline by using excess imine as a hydrogen acceptor. acs.orgacs.org

Other tandem processes can include:

Isomerization/Cyclization : An iridium catalyst can facilitate the isomerization of allylic alcohols which then undergo cyclization with 2-aminobenzyl alcohol to yield quinolines. organic-chemistry.org

Aza-Michael/Annulation : A transition-metal-free cascade can be initiated by an aza-Michael addition of an anthranil (B1196931) to an in situ generated α,β-unsaturated ketone, followed by annulation to form the quinoline. organic-chemistry.org

Photoisomerization-Cyclization : A continuous flow photochemical process can achieve an alkene isomerization followed by a cyclocondensation to produce various quinoline products. vapourtec.com

These sequences are highly valuable as they reduce waste, save time, and can lead to the construction of highly functionalized quinoline cores. organic-chemistry.org

The mechanisms of quinoline synthesis are often elucidated by the detection and characterization of key reactive intermediates.

Imines and Schiff Bases : As seen in the Povarov reaction, imines (often called Schiff bases when derived from an aniline and an aldehyde) are fundamental intermediates. wikipedia.orgiipseries.org They are formed by the condensation of a primary amine with a carbonyl compound and serve as the electrophilic component that undergoes cyclization. rsc.org Their in situ generation is a common strategy in multicomponent quinoline syntheses. wikipedia.org

Nitrones : Arylnitrones have been used in iron-catalyzed reactions with vinyl acetates to produce disubstituted quinolines, indicating their role as key intermediates in certain synthetic routes. ias.ac.in

Carbenes : Carbene intermediates are involved in specific quinoline syntheses. For example, the Reimer-Tiemann reaction can generate dichlorocarbene, which can react with indoles in ring-expansion reactions to ultimately form quinoline derivatives. mdpi.com In other cases, intramolecular cyclization of a carbene-type intermediate followed by a C-H insertion can lead to a non-aromatic tetracyclic precursor that aromatizes to the final quinoline product. rsc.org

The identification of these transient species, often through spectroscopic methods or trapping experiments, is crucial for understanding the reaction pathway and optimizing conditions.

Pericyclic and Cycloaddition Mechanisms (e.g., [4+2] Cycloaddition)

Mechanistic Insights into Catalytic Quinoline Synthesis

Catalysis is pivotal in modern organic synthesis, providing efficient, selective, and often more environmentally friendly routes to quinolines compared to classical methods.

Transition metals such as copper, iron, nickel, manganese, and ruthenium are widely used to catalyze quinoline synthesis. organic-chemistry.orgias.ac.in These catalysts operate through various catalytic cycles, often involving oxidative addition, reductive elimination, and insertion steps.

Key mechanistic paradigms in transition-metal-catalyzed quinoline synthesis include:

Acceptorless Dehydrogenative Coupling (ADC) : This "green" methodology uses catalysts, such as those based on manganese or iron, to couple amino alcohols with ketones or other alcohols. organic-chemistry.orgnih.gov The mechanism typically involves the dehydrogenation of the alcohol substrates to form reactive carbonyl and enolate intermediates, which then condense and cyclize. The only byproducts are hydrogen and water. frontiersin.org

Borrowing Hydrogen : In this process, a catalyst (e.g., based on a phenalenyl molecule) temporarily "borrows" hydrogen from an alcohol to form a reactive aldehyde or ketone intermediate. organic-chemistry.org This intermediate then reacts with an amine, and the catalyst returns the hydrogen in a final reduction/aromatization step. Radical-mediated pathways have been suggested for this mechanism. organic-chemistry.org

Cascade Cyclizations : Copper catalysts can mediate intermolecular decarboxylative cascade cyclizations of components like aryl aldehydes, anilines, and acrylic acid to give 2-substituted quinolines. organic-chemistry.org Similarly, rhodium catalysts can be employed in cascade syntheses involving an oxidant like Cu(OAc)₂. ias.ac.in

The choice of metal, ligand, and reaction conditions allows for fine-tuning of the reaction's selectivity and efficiency, enabling the synthesis of a wide array of substituted quinolines.

| Metal Catalyst | Reaction Type | Mechanistic Feature | Reference |

| Iron (Fe) | Acceptorless Dehydrogenative Coupling | One-pot dehydrogenation followed by condensation | frontiersin.org |

| Manganese (Mn) | Acceptorless Dehydrogenative Coupling | Tandem dehydrogenative annulation via an active Mn-ligand complex | nih.gov |

| Copper (Cu) | Decarboxylative Cascade Cyclization | Involves a radical reaction pathway under aerobic conditions | organic-chemistry.org |

| Nickel (Ni) | Dehydrogenative Coupling/Cyclization | Enables C-N cross-coupling for quinoline formation | organic-chemistry.orgnih.gov |

| Iridium (Ir) | Isomerization/Cyclization | Catalyzes isomerization of allylic alcohols to enable cyclization | organic-chemistry.org |

Organocatalytic Activation and Transition State Analysis

Organocatalysis has emerged as a powerful, metal-free strategy for quinoline synthesis, offering mild reaction conditions and unique reactivity. Phosphines and N-heterocyclic carbenes (NHCs) are notable organocatalysts in this domain.

In a phosphine-catalyzed annulation of N-tosylated 2-aminoaryl aldehydes with activated alkynes, three potential mechanisms are considered. nih.govnih.gov The most likely pathway involves a general base catalysis mechanism. nih.gov The reaction is initiated by the nucleophilic addition of the phosphine (B1218219) (e.g., triphenylphosphine) to the alkyne, generating a β-phosphonium enoate α-vinyl anion. This intermediate acts as a strong base, deprotonating the o-tosylamidobenzaldehyde. The resulting nucleophile undergoes a Michael addition to the activated alkyne, followed by a rapid intramolecular aldol (B89426) cyclization to form an N-tosyldihydroquinoline intermediate. A final acid-catalyzed detosylation step drives the aromatization to yield the substituted quinoline product. nih.gov

N-heterocyclic carbenes (NHCs) can catalyze the formation of quinolines from 2-aminobenzyl alcohols and ketones. The proposed mechanism suggests that the NHC, generated in situ, facilitates a tandem proton and hydride transfer. This process activates the substrates, which then undergo a crossed aldol addition followed by cyclization and dehydration to afford the final quinoline products in good to excellent yields. nih.gov

The analysis of transition states in these organocatalytic reactions is critical for a deeper mechanistic understanding and is often accomplished through computational methods. Density Functional Theory (DFT) calculations are widely used to model the structures of reactants, intermediates, and transition states, providing insights into reaction energy barriers, pathway feasibility, and the origins of selectivity. rsc.orgresearchgate.netnih.govnih.gov

Redox Mechanisms in Oxidative Cyclizations

Redox mechanisms are central to many quinoline syntheses, particularly those involving oxidative cyclization and C-H activation. These reactions often employ transition metal catalysts, such as cobalt, rhodium, or palladium, which can cycle through multiple oxidation states to facilitate the transformation. mdpi.comnih.gov

These oxidative annulation strategies can be initiated through various C-H activation pathways, including oxidative addition, single-electron transfer (SET), or electrophilic aromatic substitution, depending on the specific metal catalyst and reaction conditions. nih.gov The use of an external oxidant is often required to regenerate the active catalytic species, though some systems utilize internal oxidants built into the substrate. chim.it Detailed mechanistic investigations, including kinetic studies and intermediate detection, have revealed that these systems can operate through complex redox cycles, such as the formation of Co²⁺/Co³⁺ cycles.

Role of Additives and Oxidants in Mechanistic Control (e.g., Hydrogen Peroxide in Selectivity)

Additives and oxidants play a pivotal role in controlling the mechanism, yield, and selectivity of quinoline synthesis. A prime example is the use of hydrogen peroxide (H₂O₂) in the one-pot synthesis of 3-ethyl-2-propylquinoline from aniline and n-butyraldehyde, a reaction related to the Doebner-von Miller process.

In the absence of an effective oxidant, the reaction can produce significant amounts of N-alkylaniline by-products. This occurs because dihydroquinoline intermediates formed during the cyclization can act as hydrogen donors, reducing the imine intermediates that are precursors to the quinoline ring. The addition of a substoichiometric amount of H₂O₂ dramatically improves both the yield and selectivity of this compound. nih.gov

| Condition | Yield (%) | Quinoline Selectivity (%) | Reference |

|---|---|---|---|

| Without H₂O₂ | 64 | Lower (by-products formed) | nih.gov |

| With H₂O₂ (Aniline:Aldehyde:H₂O₂ ratio of 1:3:0.5) | 84 | ~100 | nih.gov |

Photochemical and Electrochemical Reaction Mechanisms

Harnessing light or electrical energy provides modern, sustainable avenues for quinoline synthesis, often proceeding through unique radical-based mechanisms under mild conditions.

Photochemical mechanisms frequently involve photoredox catalysis, where a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process. researchgate.netacs.org This generates radical intermediates that drive the cyclization. For instance, in a visible-light-mediated oxidative cyclization, an excited photocatalyst can oxidize an aniline derivative to a radical cation. This intermediate then participates in a cascade of steps, including reaction with another substrate molecule (e.g., an alcohol oxidized to an aldehyde in situ), cyclization, and final oxidative dehydroaromatization to form the quinoline ring. mdpi.com The classic Minisci reaction, involving the addition of a carbon-centered radical to a protonated heteroarene, has been adapted using photochemical methods to functionalize quinolines without the need for harsh chemical oxidants. nih.gov

Electrochemical synthesis offers another green alternative, using electricity as a traceless oxidant or reductant. chemistryviews.org An electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C-H formylation of quinolines, using methanol (B129727) as the formyl source and N-hydroxyphthalimide (NHPI) as a HAT catalyst. nih.govresearchgate.net In this process, anodic oxidation generates a phthalimide-N-oxyl (PINO) radical, which abstracts a hydrogen atom from methanol to create a hydroxymethyl radical. This radical then adds to the protonated quinoline, and subsequent oxidation and rearrangement steps lead to the formylated product. This approach avoids external chemical oxidants and transition metals. chemistryviews.orgnih.gov Other electrochemical methods can achieve selective C3-thiolation by intercepting a cathodically reduced quinoline intermediate with thiols. rsc.org

Stereochemical Control and Stereoselectivity Mechanisms

The development of asymmetric methods for quinoline synthesis is of high importance, particularly for pharmaceutical applications. Stereochemical control is typically achieved by using chiral catalysts that create a spatially defined environment, favoring the formation of one enantiomer over the other.

Catalytic asymmetric synthesis can be realized through various strategies. Chiral phosphoric acids (CPAs) have been used in combination with photoredox catalysis for the enantioselective Minisci-type addition to quinolines, constructing products with both C-N axial chirality and central carbon chirality. rsc.orgrsc.org The chiral phosphate (B84403) anion forms a hydrogen-bonded ion pair with the radical cation intermediate, effectively shielding one face of the molecule and directing the incoming nucleophile to the other, thus controlling the stereochemical outcome. rsc.org

Chiral Lewis acids, such as titanium(IV) complexes ligated by chiral diols, can catalyze asymmetric inverse-electron-demand Diels-Alder reactions to produce chiral tetrahydroquinoline derivatives with high enantioselectivity. nih.gov The chiral Lewis acid coordinates to the dienophile, lowering its LUMO energy and controlling the facial selectivity of the cycloaddition.

Furthermore, naturally occurring alkaloids like quinine (B1679958) and its derivatives can serve as chiral catalysts or ligands in stereoselective reactions. wikipedia.org The field of asymmetric catalysis continues to evolve, with methods like kinetic resolution and desymmetrization being applied to synthesize axially chiral quinolines and related heterocycles with excellent stereocontrol. mdpi.com These mechanisms rely on the subtle energetic differences between diastereomeric transition states, which are magnified by the chiral catalyst to induce high levels of stereoselectivity.

Chemical Reactivity and Transformation of 3 Ethyl 2 Propylquinoline and Alkylquinoline Scaffolds

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (SEAr) reactions on the quinoline nucleus are a cornerstone of its functionalization. The fused pyridine (B92270) ring, being electron-deficient, deactivates the heterocyclic portion of the molecule towards electrophilic attack. Consequently, electrophilic substitution predominantly occurs on the more electron-rich carbocyclic (benzene) ring. The nitrogen atom's electron-withdrawing effect directs incoming electrophiles to the 5- and 8-positions, which are ortho and para to the point of fusion, respectively. The presence of activating alkyl groups at the 2- and 3-positions, such as in 3-Ethyl-2-propylquinoline, further enhances the electron density of the benzene (B151609) ring, facilitating these substitution reactions.

Common electrophilic substitution reactions for alkylquinoline scaffolds include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the quinoline ring, typically at the 5- and 8-positions.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like FeCl3 or AlCl3 lead to the corresponding 5- and 8-haloquinolines. libretexts.orgmsu.edu The catalyst polarizes the halogen molecule, increasing its electrophilicity. libretexts.org

Sulfonation: Fuming sulfuric acid (H2SO4/SO3) is used to introduce a sulfonic acid group (-SO3H), again favoring the 5- and 8-positions.

Friedel-Crafts Reactions: These reactions are used to introduce alkyl (alkylation) or acyl (acylation) groups. wikipedia.orgmasterorganicchemistry.comyoutube.com A Lewis acid catalyst is required to generate the carbocation or acylium ion electrophile from an alkyl halide or acyl halide, respectively. wikipedia.orgnrochemistry.commt.com However, Friedel-Crafts reactions on quinolines can be challenging due to the deactivating effect of the nitrogen atom and its potential to coordinate with the Lewis acid catalyst, which can inhibit the reaction. scientificupdate.comresearchgate.net

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO3/H2SO4 | 5-Nitroquinoline and 8-Nitroquinoline |

| Bromination | Br2/FeBr3 | 5-Bromoquinoline and 8-Bromoquinoline |

| Sulfonation | H2SO4/SO3 | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | 5-Acylquinoline and 8-Acylquinoline |

Nucleophilic Substitution Reactions on the Quinoline Ring System

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) reactions preferentially occur on the electron-deficient pyridine ring of the quinoline scaffold. The presence of electron-withdrawing groups and the nitrogen atom facilitates the attack of nucleophiles, particularly at the 2- and 4-positions.

Key nucleophilic substitution reactions include:

Amination (Chichibabin Reaction): This reaction involves the direct amination of the quinoline ring at the 2-position by treatment with sodium amide (NaNH2) in an inert solvent like liquid ammonia (B1221849) or xylene. scientificupdate.comwikipedia.orgslideshare.net The reaction proceeds through a nucleophilic addition-elimination mechanism, with the loss of a hydride ion. scientificupdate.comwikipedia.org For quinolines, this reaction typically requires high temperatures. scientificupdate.com

Hydroxylation: The introduction of a hydroxyl group can be achieved through various methods, including reaction with strong bases at high temperatures or via organometallic intermediates. For instance, treatment with potassium hydroxide (B78521) can lead to the formation of 2-hydroxyquinoline (B72897) (carbostyril).

Reactions with Organometallic Reagents: Organolithium and Grignard reagents can add to the C=N bond of the pyridine ring, and subsequent aromatization can lead to alkylated or arylated products.

Reactivity at the Nitrogen Heteroatom: Protonation, Alkylation, and Acylation Studies

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic and basic center. This reactivity is central to many of its chemical transformations.

Protonation: As a weak base, the quinoline nitrogen readily undergoes protonation in the presence of acids to form a quinolinium salt. The basicity of the quinoline nucleus is influenced by the nature and position of substituents on the ring.

Alkylation: The nitrogen atom can be readily alkylated by reaction with alkyl halides to form N-alkylquinolinium salts. rsc.org These quaternary ammonium (B1175870) compounds are often colored and have applications as dyes and in the synthesis of other derivatives. The alkylation is a nucleophilic substitution reaction where the quinoline nitrogen acts as the nucleophile. acs.orgrsc.orgorganic-chemistry.org

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can lead to the formation of N-acylquinolinium salts. These are typically reactive intermediates that can be used in further synthetic transformations.

Transformations of the Alkyl Side Chains (e.g., Functionalization, Chain Elongation, Oxidation)

The ethyl and propyl side chains of this compound offer additional sites for chemical modification, enhancing the structural diversity of its derivatives.

Functionalization: The benzylic-like positions of the alkyl groups (the carbon atom directly attached to the quinoline ring) are particularly susceptible to radical halogenation, for example, with N-bromosuccinimide (NBS), to introduce a halogen atom. This can then be displaced by other nucleophiles to introduce a variety of functional groups. C-H functionalization at other positions of the alkyl chain can also be achieved using various modern synthetic methods. nih.gov

Chain Elongation: The alkyl side chains can be elongated through multi-step synthetic sequences. For instance, halogenation of the side chain followed by reaction with a cyanide salt and subsequent hydrolysis and reduction can add a carbon atom to the chain.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the alkyl side chains. libretexts.orgpressbooks.pubalmerja.compearson.com The benzylic carbon is typically oxidized to a carboxylic acid group, with cleavage of the rest of the alkyl chain. libretexts.orgpressbooks.pub For this compound, this would lead to the formation of quinoline-2,3-dicarboxylic acid.

| Transformation | Reagents | Product Type |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | α-Bromoalkylquinoline |

| Side-Chain Oxidation | KMnO4, heat | Quinolinecarboxylic acid |

Redox Chemistry of the Quinoline Nucleus: Oxidation and Reduction Pathways

The quinoline nucleus can undergo both oxidation and reduction reactions, leading to a variety of interesting and useful products.

Oxidation: While the benzene ring of quinoline is relatively resistant to oxidation, the pyridine ring can be oxidized. askfilo.combrainly.in Strong oxidizing agents like alkaline potassium permanganate can cleave the benzene ring, leading to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). brainly.in Oxidation can also occur at the nitrogen atom to form a quinoline N-oxide. researchgate.netsemanticscholar.org The oxidation of alkyl side chains, as discussed previously, is also a key oxidative pathway. youtube.com

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., with H2/Pd, Pt, or Ni) typically reduces the pyridine ring first to give 1,2,3,4-tetrahydroquinoline. Under more forcing conditions, the benzene ring can also be reduced to yield decahydroquinoline. The Birch reduction, using sodium or lithium in liquid ammonia with an alcohol, selectively reduces the benzene ring to afford a 5,8-dihydroquinoline derivative. nih.govmasterorganicchemistry.comyoutube.com

Strategies for Further Derivatization and Scaffold Hybridization